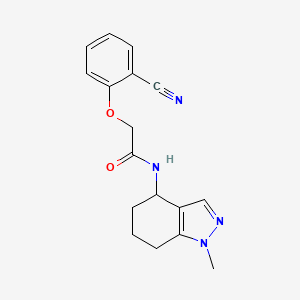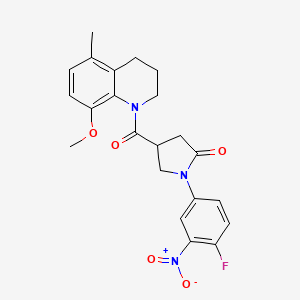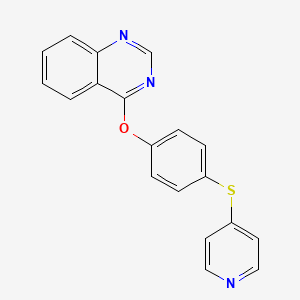
2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide, also known as CTI-01, is a chemical compound that has been of significant interest in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes involved in inflammatory processes and cancer cell growth. Specifically, 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammatory cytokines, and protein kinase B (Akt), a signaling pathway involved in cancer cell survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has anti-inflammatory effects, as evidenced by its ability to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for preventing the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide is its specificity for PDE4 and Akt, which makes it a potentially useful tool for studying the role of these enzymes in inflammatory and cancer-related processes. Additionally, 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to have low toxicity in preclinical studies, which suggests that it may be a safe and effective therapeutic agent. However, one limitation of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide. One area of interest is the development of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide as a therapeutic agent for IBD and other inflammatory conditions. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide and to determine its potential as an anticancer agent. Finally, research on the pharmacokinetics and pharmacodynamics of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide may provide valuable insights into its potential clinical applications.
Méthodes De Synthèse
The synthesis of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide involves the reaction of 2-cyanophenol and 1-methyl-4,5,6,7-tetrahydroindazole-4-carboxylic acid with the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain a white solid.
Applications De Recherche Scientifique
2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory properties and has been tested in preclinical studies for its efficacy in treating inflammatory bowel disease (IBD). Additionally, 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to have potential as an anticancer agent, with studies indicating that it can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-21-15-7-4-6-14(13(15)10-19-21)20-17(22)11-23-16-8-3-2-5-12(16)9-18/h2-3,5,8,10,14H,4,6-7,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFOISMGMJAABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)NC(=O)COC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7552853.png)
![N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7552859.png)
![1-benzyl-N-[3-oxo-3-(propan-2-ylamino)propyl]-3-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B7552864.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide](/img/structure/B7552870.png)
![2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide](/img/structure/B7552887.png)
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B7552894.png)
![2-Methylpropyl 4-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1,4-diazepane-1-carboxylate](/img/structure/B7552897.png)


![1-benzoyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7552902.png)
![2-[4-[2-(Trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B7552913.png)
![4-[(5-Fluoro-2-methoxyphenyl)methylsulfanyl]quinoline](/img/structure/B7552914.png)
![[4-[[ethyl(propan-2-yl)amino]methyl]phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7552918.png)
![N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide](/img/structure/B7552932.png)